

Pseudane V: A Technical Whitepaper on a Marine-Derived Quinolone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pseudane V*

Cat. No.: *B6614925*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudane V, chemically identified as 2-pentylquinolin-4-ol, is a naturally occurring quinolone derivative isolated from the marine bacterium *Pseudoalteromonas* sp. M2. This document provides a comprehensive overview of the current scientific literature on **Pseudane V** and the broader class of 2-alkyl-4-quinolones (AQs). While specific data on **Pseudane V** is limited, this guide extrapolates potential biological activities and mechanisms of action based on the well-studied activities of structurally similar compounds. This paper aims to serve as a foundational resource for researchers interested in the therapeutic potential of this novel marine natural product.

Pseudane V: Core Compound Profile

Property	Data	Reference
Trivial Name	Pseudane V	[1] [2]
Systematic Name	2-pentylquinolin-4-ol	[1] [2]
Chemical Formula	C ₁₄ H ₁₇ NO	[1]
Molecular Weight	215.29 g/mol	
CAS Number	109072-26-6	
Origin	Marine bacterium Pseudoalteromonas sp. M2	
Compound Class	2-Alkyl-4-quinolone (AQ)	

Biological Activities of Pseudane V and Related Compounds

Direct experimental data on the biological activities of **Pseudane V** is not extensively available in current literature. However, the crude extract of *Pseudoalteromonas* sp. M2, from which **Pseudane V** was isolated, has demonstrated general antibacterial activity. Furthermore, studies on other secondary metabolites isolated alongside **Pseudane V** from the same organism have shown inhibitory effects on melanin synthesis in Melan-A cells, suggesting potential applications in dermatology or as tyrosinase inhibitors.

Given the structural classification of **Pseudane V** as a 2-alkyl-4-quinolone, it is pertinent to review the well-documented biological activities of this compound class, primarily from the extensively studied bacterium *Pseudomonas aeruginosa*.

Antimicrobial and Quorum Sensing Modulation

2-Alkyl-4-quinolones are renowned for their role in bacterial communication, a process known as quorum sensing (QS). In *P. aeruginosa*, these molecules regulate the expression of numerous virulence factors and are crucial for biofilm formation. The most studied AQ, 2-heptyl-3-hydroxy-4-quinolone (PQS), and its precursor, 2-heptyl-4-quinolone (HHQ), are key signaling molecules in the pqs quorum sensing system. This system controls the production of

virulence factors such as elastase, pyocyanin, and lectins. It is plausible that **Pseudane V**, as a 2-alkyl-4-quinolone, may exhibit similar quorum sensing modulatory or antimicrobial properties.

Potential Anticancer and Anti-inflammatory Activities

Various quinolone derivatives have been investigated for their potential as anticancer and anti-inflammatory agents. The quinolone scaffold is present in several approved drugs and is known to interact with various cellular targets. While no specific studies on the anticancer or anti-inflammatory effects of **Pseudane V** have been published, the broader class of quinolones has shown promise in these areas, suggesting a potential avenue for future research into **Pseudane V**.

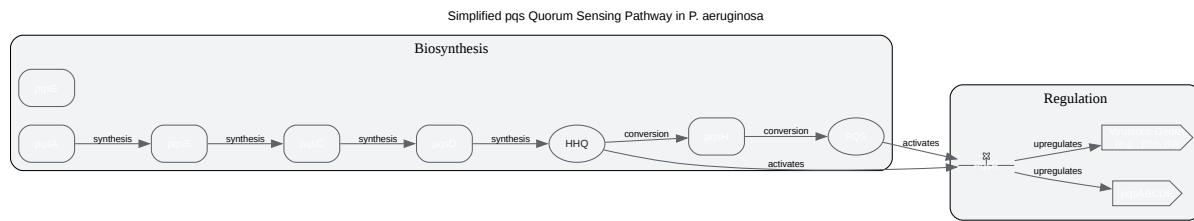
Experimental Protocols

Detailed experimental protocols for the biological evaluation of **Pseudane V** are not available in the literature. However, based on studies of other 2-alkyl-4-quinolones, the following general methodologies would be appropriate for investigating its bioactivities.

General Antimicrobial Susceptibility Testing

- Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
- Procedure:
 - Prepare a serial dilution of **Pseudane V** in a suitable solvent (e.g., DMSO) and then in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
 - Inoculate each well with a standardized suspension of the test bacterium (e.g., *Staphylococcus aureus*, *Escherichia coli*) to a final concentration of approximately 5×10^5 CFU/mL.
 - Include positive (broth with bacteria, no compound) and negative (broth only) controls.
 - Incubate the plates at 37°C for 18-24 hours.
 - The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quorum Sensing Inhibition Assay (e.g., using a *Chromobacterium violaceum* biosensor)


- Method: Agar well diffusion assay using a reporter strain such as *Chromobacterium violaceum* CV026.
- Procedure:
 - Prepare an overnight culture of *C. violaceum* CV026.
 - Seed molten Luria-Bertani (LB) agar with the bacterial culture and pour into petri dishes.
 - Once solidified, create wells in the agar.
 - Add a solution of **Pseudane V** at various concentrations to the wells.
 - Add a known quorum sensing inducer (e.g., N-hexanoyl-L-homoserine lactone, HHL) to a central well.
 - Incubate the plates at 30°C for 24-48 hours.
 - Inhibition of violacein (a purple pigment) production around the wells containing **Pseudane V** indicates quorum sensing inhibitory activity.

Signaling Pathways

While the specific signaling pathways modulated by **Pseudane V** are unknown, the most well-characterized pathway for the 2-alkyl-4-quinolone class is the pqs quorum sensing system in *Pseudomonas aeruginosa*.

The pqs Quorum Sensing Pathway in *Pseudomonas aeruginosa*

This pathway is integral to the regulation of virulence in *P. aeruginosa*. The key components are the signal molecules HHQ and PQS, and the transcriptional regulator PqsR (also known as MvfR).

[Click to download full resolution via product page](#)

Caption: Simplified pqs Quorum Sensing Pathway in *P. aeruginosa*.

Conclusion and Future Directions

Pseudane V (2-pentylquinolin-4-ol) represents a novel marine-derived natural product with potential for further investigation. While current data on its specific biological activities are limited, its structural classification as a 2-alkyl-4-quinolone suggests promising avenues for research, particularly in the areas of antimicrobial activity, quorum sensing modulation, and potentially as an anticancer or anti-inflammatory agent.

Future research should focus on:

- Total synthesis of **Pseudane V** to enable comprehensive biological screening.
- In-depth evaluation of its antimicrobial spectrum against a panel of clinically relevant pathogens.
- Investigation of its quorum sensing modulatory effects, both as an agonist and antagonist.
- Screening for anticancer and anti-inflammatory activities using relevant cell-based and *in vivo* models.

- Elucidation of its mechanism of action and identification of its specific molecular targets and signaling pathways.

This technical guide serves as a starting point for researchers to explore the therapeutic potential of **Pseudane V** and to contribute to the growing field of marine natural product drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Quorum sensing by 2-alkyl-4-quinolones in *Pseudomonas aeruginosa* and other bacterial species - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 2. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in *Pseudomonas aeruginosa* | PLOS Pathogens [journals.plos.org]
- To cite this document: BenchChem. [Pseudane V: A Technical Whitepaper on a Marine-Derived Quinolone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6614925#pseudane-v-literature-review-and-background>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com